molecular formula C10H12N2O2 B13175726 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid

2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13175726
M. Wt: 192.21 g/mol
InChI Key: NJORMXZWBUSKDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl and ethyl groups on the pyrimidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclopropyl-4-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-2-8-7(10(13)14)5-11-9(12-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

NJORMXZWBUSKDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2CC2

Origin of Product

United States

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